molecular formula C9H11F2N5 B11736907 1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11736907
M. Wt: 227.21 g/mol
InChI Key: DFCBOBDVNHIBMI-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring a difluoromethyl group at the 1-position of one pyrazole ring and a methyl-substituted pyrazole at the 5-position linked via a methylene bridge to the 3-amine group. This compound’s structure combines fluorination and heterocyclic diversity, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C9H11F2N5

Molecular Weight

227.21 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H11F2N5/c1-15-7(2-4-13-15)6-12-8-3-5-16(14-8)9(10)11/h2-5,9H,6H2,1H3,(H,12,14)

InChI Key

DFCBOBDVNHIBMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

Scientific Research Applications

Antitumor Applications

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Induction of apoptosis
This compoundHeLa (Cervical Cancer)TBDTBD

In a preliminary study, the compound demonstrated potential against HeLa cells, necessitating further investigation to determine its precise IC50 and mechanism of action.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Pyrazole derivatives are known for their effectiveness in combating bacterial infections.

Case Study: Antimicrobial Screening

In a study assessing various pyrazole derivatives, this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Mechanism Insights

The compound may inhibit the NF-kB pathway, which plays a crucial role in mediating inflammation responses. This insight opens avenues for further research into its therapeutic applications in inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared in Table 1, focusing on substituents, molecular formulas, and molecular weights.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound: 1-(Difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₂F₂N₆ (inferred) ~266.25 1-Difluoromethyl, 3-amine, 5-(1-methylpyrazole)methylene
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₄ 203.2 ([M+H]⁺) 1-Methyl, 3-pyridinyl, 5-ethylamine
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₃H₁₇N₄ 230.3 ([M+2H]⁺) 1-Methyl, 3-pyridinyl, 5-cyclopropylmethylamine
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 272.24 1-Methyl, 3-trifluoromethyl, 5-(1-methylpyrazole)methylene
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine C₉H₉ClF₃N₃S 283.7 1-Difluoromethyl, 5-amine, thienylmethylene
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine C₁₁H₁₆ClF₂N₅ 291.73 1-Difluoromethyl, 3-amine, 5-(1-propylpyrazole)methylene

Key Observations :

  • Fluorination : The target compound’s difluoromethyl group provides moderate electronegativity and lipophilicity compared to trifluoromethyl analogs (e.g., ), which are more electron-withdrawing and metabolically stable .
  • Methylene Bridge : The methylene linker in the target compound offers conformational flexibility, unlike rigid aromatic linkers in and .

Physicochemical Properties

  • Hydrogen Bonding : The 3-amine group in the target compound facilitates hydrogen bonding, critical for biological interactions. This contrasts with carboxamide derivatives (e.g., ’s (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine), where amide groups provide stronger hydrogen-bonding capacity but lower basicity .
  • Lipophilicity: Difluoromethyl substitution increases lipophilicity compared to non-fluorinated analogs (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine in ), enhancing membrane permeability .

Preparation Methods

Temperature and Solvent Effects

Optimal yields are achieved under controlled temperatures and solvent systems. For instance, difluoromethylation proceeds efficiently at 70°C in aqueous hydrobromic acid, while coupling reactions require polar aprotic solvents like DMF or THF.

Reaction StepTemperatureSolventYield (%)Source
Difluoromethylation70°CHBr/H2O62
Amine Coupling150°CDMF64
Reductive Amination50°CTHF86.3

Catalytic Systems

Palladium-based catalysts dominate coupling reactions. A combination of palladium chloride and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene enhances cross-coupling efficiency, achieving 22% yield in imidazo[1,2-b]pyridazine formations. Copper bromide is critical for Sandmeyer-type reactions during halogenation steps.

Purification and Isolation Techniques

Solvent Extraction and Filtration

Post-reaction mixtures are often extracted with diethyl ether or 2-methyltetrahydrofuran to isolate the product. Silica gel filtration removes residual catalysts, while sodium thiosulfate washes eliminate excess halogens.

Crystallization and Salt Formation

Acidification with HCl generates hydrochloride salts, improving crystallinity. Recrystallization from n-butanol or ethanol yields high-purity products (>95%).

Industrial-Scale Production Considerations

Continuous Flow Chemistry

EvitaChem’s protocols suggest adopting continuous flow reactors for difluoromethylation and coupling steps, reducing reaction times from hours to minutes and improving scalability.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., difluoromethyl at position 1) and assess purity. Coupling constants in ¹⁹F NMR verify fluorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₂F₂N₆) and detects isotopic patterns for fluorine .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry using SHELX software for refinement .

How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) influence biological activity?

Q. Advanced Research Focus

  • Hydrophobicity vs. Electronic Effects : The difluoromethyl group increases hydrophobicity compared to trifluoromethyl, enhancing membrane permeability. However, trifluoromethyl groups exhibit stronger electron-withdrawing effects, altering binding affinity to targets like kinases .
  • Case Study : In pyrazole-based kinase inhibitors, replacing CF₃ with CHF₂ reduced IC₅₀ values by 30% due to improved steric compatibility in hydrophobic pockets .

What strategies resolve contradictions in structure-activity relationships (SAR) for pyrazole derivatives?

Q. Advanced Research Focus

  • Fragment-Based Design : Break the molecule into core (pyrazole) and substituents (difluoromethyl, methylpyrazole). Test each fragment’s contribution to activity using isothermal titration calorimetry (ITC) .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett constants) and steric (Taft parameters) descriptors with bioactivity data .

How can computational modeling predict binding modes of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., TNIK kinase) to simulate binding. The difluoromethyl group shows preferential orientation in hydrophobic subpockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine atoms form halogen bonds with backbone carbonyls, critical for sustained inhibition .

What are the challenges in assessing solubility and stability under physiological conditions?

Q. Basic Research Focus

  • Solubility : Low aqueous solubility (predicted logP ~2.5) necessitates formulation with cyclodextrins or PEGylation.
  • Stability : Degradation pathways include hydrolysis of the difluoromethyl group at pH > 7. Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation products via LC-MS .

How do spectroscopic and crystallographic data resolve tautomeric ambiguity in the pyrazole ring?

Q. Advanced Research Focus

  • ¹H-¹⁵N HMBC NMR : Distinguishes between 1H-pyrazole and 2H-pyrazole tautomers by correlating NH protons with adjacent nitrogen atoms .
  • X-ray Diffraction : Confirms tautomeric form via bond lengths (C–N vs. N–N) and hydrogen-bonding networks .

What are the safety and toxicity profiles of fluorinated pyrazole derivatives?

Q. Basic Research Focus

  • In Silico Toxicity : Tools like Derek Nexus predict hepatotoxicity due to metabolic activation of the difluoromethyl group into reactive intermediates .
  • In Vitro Assays : Ames tests (using TA98 and TA100 strains) assess mutagenicity. Fluorinated pyrazoles often show lower genotoxicity than chlorinated analogs .

How can synthetic byproducts be minimized during large-scale production?

Q. Advanced Research Focus

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., alkylation steps) and reduce side products like N,N-dialkylated impurities .
  • Quality by Design (QbD) : Design space analysis identifies critical parameters (e.g., temperature, reagent purity) impacting purity .

What methodologies validate the compound’s mechanism of action in cellular assays?

Q. Advanced Research Focus

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects. For example, TNIK inhibition (IC₅₀ = 50 nM) correlates with reduced Wnt/β-catenin signaling .
  • CRISPR Knockout : Confirm target specificity by comparing activity in wild-type vs. TNIK-knockout cell lines .

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